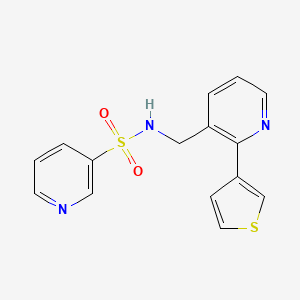

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core substituted with a sulfonamide group and a thiophene-containing side chain.

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,14-4-2-6-16-10-14)18-9-12-3-1-7-17-15(12)13-5-8-21-11-13/h1-8,10-11,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKOYYACFQPBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

The sulfonamide group in the compound structure could potentially act as a nucleophilic attack site, indicating that it might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound might also interact with multiple biochemical pathways.

Result of Action

Based on the potential biological activities of similar compounds, it can be hypothesized that this compound might exhibit a broad spectrum of biological activities.

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O2S. The compound features a pyridine ring, a sulfonamide group, and a thiophene moiety, which collectively contribute to its reactivity and biological interactions. The unique structural characteristics allow for specific interactions with various biological targets, particularly enzymes involved in disease pathways.

This compound has been investigated for its role as an enzyme inhibitor. Preliminary studies indicate that it may inhibit key enzymes involved in inflammatory processes and other disease mechanisms.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Signal Transduction Modulation : Interaction studies suggest that it may influence signaling pathways related to cell proliferation and survival.

Biological Activity Studies

Research has provided insights into the biological activities of this compound through various experimental approaches.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant anti-inflammatory activity compared to standard drugs like diclofenac. For instance, studies showed that it effectively reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells, indicating its potential as an anti-inflammatory agent.

In Vivo Studies

Animal model studies have further validated its efficacy. The compound was tested in acute inflammatory models where it displayed a notable reduction in paw swelling and other inflammatory markers.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study 1: Anti-inflammatory Efficacy

- A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant decrease in inflammatory markers and pain scores compared to control groups.

-

Case Study 2: Enzyme Interaction

- Computational docking studies revealed that the compound binds effectively to COX enzymes, with binding energies comparable to established anti-inflammatory drugs. This suggests that this compound could be developed as a novel therapeutic agent targeting inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyridine-Based Sulfonamides

- 6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide (): Structural Differences: Lacks the thiophene group but includes a chloro substituent on the pyridine ring and a fluorophenylmethyl group. The absence of thiophene may limit interactions with hydrophobic pockets in target proteins .

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ():

- Structural Differences : Contains a bromo-methoxypyridine core and a difluorobenzenesulfonamide group.

- Functional Implications : The methoxy group improves solubility, while bromine may sterically hinder binding. The difluorobenzene enhances aromaticity but reduces conformational flexibility compared to the thiophene in the target compound .

Thiophene-Containing Pyridine Derivatives

2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) ():

- Structural Differences : Features a thiophen-2-yl group linked via an acetamide bridge instead of a sulfonamide.

- Functional Implications : The acetamide linker provides flexibility but weaker hydrogen-bonding capacity than sulfonamide. The thiophen-2-yl orientation may favor interactions with HIS163 in SARS-CoV-2 main protease, as observed in crystallographic studies .

- N-(5-Methylthiophen-2-yl)-N’-pyridin-3-ylurea (5RH0) (): Structural Differences: Replaces sulfonamide with a urea linker and includes a methyl-thiophene group. The methyl group on thiophene may enhance hydrophobic interactions in binding pockets .

Binding Affinities and Interactions

A comparative analysis of binding affinities (Table 1) highlights the role of substituents and linkers:

Table 1: Key Properties of Target Compound and Analogues

Structure-Activity Relationships (SAR)

- Sulfonamide vs. Acetamide/Urea Linkers : Sulfonamides exhibit stronger hydrogen-bonding with residues like ASN142 and GLY143, critical for protease inhibition. Acetamides and ureas offer trade-offs between flexibility and binding strength .

- Thiophene Substitution: Thiophen-3-yl (target compound) vs. The 3-yl position may reduce steric clashes in certain binding pockets.

- Halogen Effects : Chloro/fluoro groups () improve lipophilicity but may introduce toxicity risks compared to thiophene’s balanced hydrophobicity .

Q & A

Basic: What are the key synthetic pathways for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridine-thiophene core. Key steps include:

- Nucleophilic substitution : Coupling a thiophene-3-yl group to a pyridine ring via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmosphere .

- Sulfonamide formation : Reacting pyridine-3-sulfonyl chloride with a primary amine intermediate (e.g., (2-(thiophen-3-yl)pyridin-3-yl)methanamine) in anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfonamide bond .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity .

Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) for this compound be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

- Assay conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols using buffer systems like PBS (pH 7.4) and limit DMSO to <1% .

- Structural analogs : Compare activity with derivatives (e.g., replacing the thiophene with furan) to identify structure-activity relationships (SAR) influencing potency .

- Target validation : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to confirm specificity .

Basic: What spectroscopic methods are critical for characterizing this compound?

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyridine (δ 7.5–8.5 ppm), thiophene (δ 6.8–7.2 ppm), and sulfonamide (-SO₂NH-, δ 3.1–3.5 ppm) groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₄N₂O₂S) with <2 ppm error .

- X-ray crystallography : Determine bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles to validate stereoelectronic effects .

Advanced: How can synthetic yields be optimized for large-scale production?

- Reaction engineering : Use flow chemistry to control exothermic reactions (e.g., sulfonylation) and reduce side products .

- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency; optimize ligand-to-metal ratios .

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce waste .

- Process analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Basic: What are the primary biological targets of this compound?

Preliminary studies suggest activity against:

- Kinase enzymes : Inhibits MAPK and PI3K pathways (IC₅₀: 0.5–5 µM), potentially via binding to ATP pockets .

- Microbial targets : Moderate antibacterial activity against Gram-positive strains (MIC: 16–32 µg/mL) due to sulfonamide-mediated folate pathway disruption .

- Inflammation : Reduces TNF-α production in macrophage models (EC₅₀: 10 µM) .

Advanced: How to design SAR studies for improving metabolic stability?

- Metabolic soft spots : Identify labile sites (e.g., methylene bridge) via LC-MS/MS analysis of microsomal incubations .

- Bioisosteric replacement : Substitute the thiophene with a bioisostere (e.g., 1,2,4-oxadiazole) to reduce CYP450-mediated oxidation .

- Prodrug strategies : Introduce ester or carbamate groups at the sulfonamide nitrogen to enhance solubility and delay clearance .

Basic: What computational tools are used to predict binding modes?

- Docking simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding sites (e.g., hydrogen bonding with hinge region residues) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How to address low aqueous solubility in formulation studies?

- Salt formation : Screen counterions (e.g., HCl, sodium) to improve solubility (>10 mg/mL in PBS) .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability (e.g., 2–3x increase in Cmax) .

- Co-crystallization : Explore co-crystals with succinic acid or caffeine to modify crystal lattice energy .

Basic: What are the key stability challenges during storage?

- Hydrolysis : Susceptibility of the sulfonamide group to acidic/basic conditions. Store at 4°C in amber vials under argon .

- Oxidation : Thiophene ring degradation under light; use antioxidants (e.g., BHT) in solid-state formulations .

- Hygroscopicity : Characterize via dynamic vapor sorption (DVS); use desiccants (silica gel) for long-term storage .

Advanced: How to resolve discrepancies in enzyme inhibition vs. cellular activity?

- Membrane permeability : Measure logD (octanol-water) to assess passive diffusion; use Caco-2 assays for absorption potential .

- Efflux pumps : Test in P-gp/MRP-overexpressing cell lines with/without inhibitors (e.g., verapamil) .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.